molecular formula C10H13F2IOSi B14017026 (2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane

(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane

Cat. No.: B14017026
M. Wt: 342.20 g/mol
InChI Key: KTGQDMZPNXDQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane is an organosilicon compound with the molecular formula C10H13F2IOSi. This compound is characterized by the presence of fluorine, iodine, and methoxy groups attached to a phenyl ring, along with a trimethylsilane group. It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-difluoro-4-iodo-6-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of bioactive compounds for research purposes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of (2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane is primarily related to its role as a synthetic intermediate. It acts as a precursor in various chemical reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Difluoro-4-iodo-6-methoxyphenyl)trimethylsilane is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluorine and iodine atoms allows for versatile functionalization, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H13F2IOSi

Molecular Weight

342.20 g/mol

IUPAC Name

(2,3-difluoro-4-iodo-6-methoxyphenyl)-trimethylsilane

InChI

InChI=1S/C10H13F2IOSi/c1-14-7-5-6(13)8(11)9(12)10(7)15(2,3)4/h5H,1-4H3

InChI Key

KTGQDMZPNXDQNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1[Si](C)(C)C)F)F)I

Origin of Product

United States

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